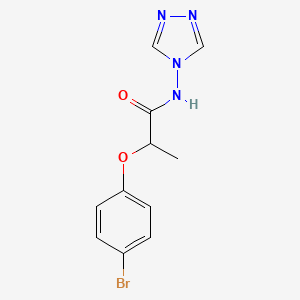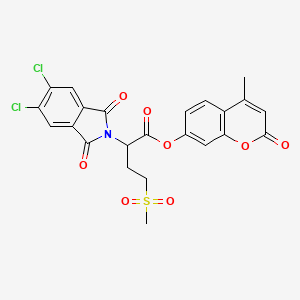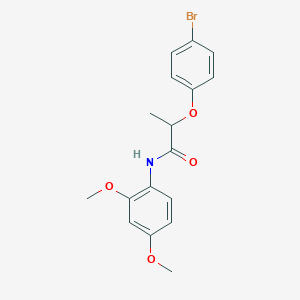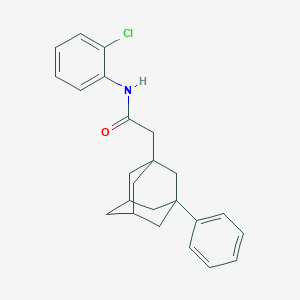![molecular formula C24H20Cl2N2O3 B4111305 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4111305.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide
Vue d'ensemble
Description
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide, also known as BMB-4, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. BMB-4 belongs to the class of benzamides and has been shown to possess anti-cancer properties.
Mécanisme D'action
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide functions as a potent inhibitor of the protein PARP-1, which is involved in DNA repair and maintenance. By inhibiting PARP-1, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide causes DNA damage to accumulate in cancer cells, leading to their death. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide has also been shown to inhibit the activity of other proteins involved in DNA repair, such as DNA-PK and ATM.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This selectivity is due to the overexpression of PARP-1 in cancer cells compared to normal cells. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide has also been found to enhance the anti-tumor effects of chemotherapy drugs such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide is its simple synthesis method, which allows for easy production of the compound in a laboratory setting. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide also has a high purity, making it suitable for use in biological assays. However, one limitation of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide. One future direction is to investigate the efficacy of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide in combination with other chemotherapy drugs in preclinical and clinical trials. Additionally, the development of more water-soluble analogs of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide could improve its efficacy as a cancer treatment. Finally, the role of PARP-1 inhibition in other diseases, such as neurodegenerative disorders, should be explored.
Applications De Recherche Scientifique
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and colorectal cancer. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide has been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3/c25-17-6-8-19(21(26)14-17)24(30)27-18-7-9-22(28-10-12-31-13-11-28)20(15-18)23(29)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKWCSUPPYLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)

![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)

![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)

![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)